molecular formula C20H15ClN4O B2542225 4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide CAS No. 847387-84-2

4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide

Cat. No.: B2542225
CAS No.: 847387-84-2
M. Wt: 362.82
InChI Key: STSWBSNXRFXNRO-UHFFFAOYSA-N
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Description

4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and an imidazo[1,2-a]pyrimidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which facilitates the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using environmentally benign and efficient methods. Catalyst-free reactions in aqueous media have been developed to synthesize similar derivatives, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Utilizes reducing agents to remove oxygen or add hydrogen.

    Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the benzamide core.

Scientific Research Applications

4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and an imidazo[1,2-a]pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSWBSNXRFXNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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